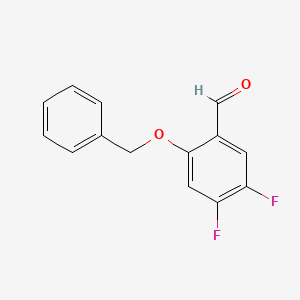

2-(Benzyloxy)-4,5-difluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWQZIVEYRKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxy 4,5 Difluorobenzaldehyde

Convergent and Linear Synthesis Pathways from Readily Available Precursors

The construction of the 2-(benzyloxy)-4,5-difluorobenzaldehyde scaffold can be achieved through several strategic approaches, beginning with simple, commercially available starting materials. These methods can be broadly categorized by the nature of the initial precursor.

Strategies Employing Substituted Phenols or Halogenated Anisoles as Starting Materials

A common and effective strategy for synthesizing benzyloxy derivatives involves the Williamson ether synthesis, where a phenol (B47542) is reacted with a benzyl (B1604629) halide. In the context of this compound, a plausible synthetic route would commence with a suitably substituted phenol, such as 2,4,5-trifluorophenol (B1360223) or a related dihydroxybenzaldehyde derivative. For instance, the synthesis of related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives has been reported starting from 2,4-dihydroxybenzaldehyde. nih.gov This involves the condensation with 2-aminothiophenol (B119425) followed by a selective benzylation of one of the hydroxyl groups. nih.gov A similar principle can be applied to the synthesis of this compound, where a selective benzylation of a dihydroxy precursor or the initial use of a fluorinated phenol would be a key step.

The general approach involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophile then displaces a halide from benzyl bromide or benzyl chloride to form the desired benzyl ether. The choice of solvent and reaction conditions is crucial to ensure high yields and minimize side reactions.

| Starting Material | Reagents | Product | Reference |

| 2,4-dihydroxybenzaldehyde | 1. 2-aminothiophenol, Na2S2O5; 2. Benzyl halide, NaHCO3, KI, CH3CN | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | nih.gov |

| 4-hydroxy benzaldehyde (B42025) | Phenacyl bromide, Triethylamine, Methanol | 4-phenacyloxy benzaldehyde | orientjchem.org |

| Various hydroxyl benzaldehydes | Various benzyl halides, Potassium carbonate, DMF | Benzyloxy benzaldehydes | nih.gov |

Synthesis via Selective Functionalization of Polyhalogenated Benzaldehydes

An alternative strategy begins with a polyhalogenated benzaldehyde, where selective functionalization allows for the introduction of the benzyloxy group. For example, a starting material like 2-bromo-4,5-difluorobenzaldehyde (B1343038) could undergo a nucleophilic aromatic substitution (SNAr) reaction with benzyl alcohol in the presence of a strong base. The bromine atom, being a good leaving group, can be displaced by the benzyloxide anion.

Another approach involves the initial formylation of a polyhalogenated benzene (B151609) derivative, followed by substitution. For instance, 4-bromo-2,5-difluorobenzaldehyde (B1291445) can be synthesized from 1,4-dibromo-2,5-difluorobenzene (B1294941) via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF). The resulting bromodifluorobenzaldehyde can then be subjected to a substitution reaction to introduce the benzyloxy group.

| Starting Material | Reagents | Intermediate Product | Yield | Reference |

| 1,4-dibromo-2,5-difluoro-benzene | 1. n-Butyl lithium, Ether, -78°C; 2. DMF, THF | 4-Bromo-2,5-difluorobenzaldehyde | 37% |

Multi-Step Approaches from Difluorobenzene Derivatives

Longer, linear synthetic sequences starting from simple difluorobenzene derivatives offer another viable route. For example, 1,3-difluorobenzene (B1663923) can be formylated to produce 2,4-difluorobenzaldehyde (B74705) in the presence of a Lewis acid catalyst like aluminum chloride and a source of the formyl group, such as carbon monoxide and HCl. researchgate.net The resulting 2,4-difluorobenzaldehyde can then undergo a regioselective nucleophilic aromatic substitution reaction where the fluorine atom at the 2-position, activated by the adjacent aldehyde group, is displaced by benzyl alcohol.

| Starting Material | Reagents | Product | Selectivity | Reference |

| 1,3-difluorobenzene | CO, AlCl3, HCl | 2,4-difluorobenzaldehyde | High for 2,4-isomer | researchgate.net |

Regioselective Functionalization Techniques for Aromatic Ring Modification

Achieving the desired substitution pattern on the aromatic ring is a critical challenge in the synthesis of this compound. Regioselective functionalization techniques are therefore essential.

Directed Ortho-Metalation (DoM) Strategies for Aromatic Systems with Fluorine and Oxygenated Substituents

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca In the context of synthesizing the target molecule, a methoxy (B1213986) group (a common DMG) could be used as a precursor to the benzyloxy group. wikipedia.org For instance, starting with 1,2-difluoro-4-methoxybenzene, a DoM reaction could be employed to introduce a formyl group at the 5-position. Subsequent conversion of the methoxy group to a hydroxyl group, followed by benzylation, would yield the final product. The fluorine atoms themselves can also influence the regioselectivity of metalation. nih.govacs.org

The general principle involves the interaction of an aromatic compound bearing a DMG with an alkyllithium reagent, such as n-butyllithium. wikipedia.org This forms an aryllithium intermediate, which can then react with an electrophile to introduce a new substituent at the ortho position. wikipedia.org

| Strategy | Key Principle | Directing Group Examples | Reference |

| Directed Ortho-Metalation (DoM) | A directing metalation group (DMG) coordinates an organolithium reagent, leading to deprotonation at the ortho position. | Methoxy, Tertiary Amine, Amide | wikipedia.orguwindsor.ca |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Exchange and Introduction of Functionality

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying highly fluorinated aromatic compounds. walisongo.ac.idyoutube.com The presence of electron-withdrawing groups, such as the aldehyde group in a benzaldehyde derivative, activates the aromatic ring towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often being more readily displaced than other halogens. youtube.comyoutube.com

In a potential synthesis of this compound, a precursor like 2,4,5-trifluorobenzaldehyde (B50696) could be used. The fluorine atom at the 2-position is activated by the ortho-aldehyde group and would be the most susceptible to substitution by a nucleophile like benzyl alcohol in the presence of a base. The regioselectivity of SNAr reactions on polyfluorinated benzenes is a well-studied area, and the outcome can often be predicted based on the electronic effects of the substituents. researchgate.netnih.gov

| Reaction Type | Key Features | Typical Nucleophiles | Leaving Group Preference | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-withdrawing group to activate the ring; proceeds via a Meisenheimer complex intermediate. | Alkoxides, Amines, Thiolates | F > Cl > Br > I | walisongo.ac.idyoutube.comyoutube.com |

Electrophilic Aromatic Substitution (EAS) with Control of Regioselectivity on Fluorinated Aromatic Rings

The introduction of a formyl group onto a difluorinated benzene ring is a critical step in the synthesis of this compound. The regiochemical outcome of this electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the aromatic ring. In the precursor, 1-(benzyloxy)-3,4-difluorobenzene, the benzyloxy group and the two fluorine atoms exert competing influences.

The benzyloxy group is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.publibretexts.org This donation stabilizes the positive charge that develops in the arenium ion intermediate during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.orgyoutube.com

Conversely, fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.publibretexts.orgresearchgate.net However, the resonance donation from fluorine is less significant than its inductive withdrawal, making the ring less reactive than benzene itself. masterorganicchemistry.com

When both a benzyloxy group and fluorine atoms are present, the powerful activating and ortho, para-directing effect of the benzyloxy group typically dominates. pressbooks.pubvanderbilt.edu The formylation reaction is thus directed to the position ortho to the benzyloxy group and meta to one of the fluorine atoms. This regioselectivity is crucial for the successful synthesis of the target molecule. The electron-donating nature of the benzyloxy group makes the aromatic ring sufficiently nucleophilic to react with the electrophile generated in the formylation reaction. vanderbilt.edu

| Substituent | Electronic Effect | Directing Effect |

| -OCH₂Ph (Benzyloxy) | Activating (Resonance Donor) | ortho, para |

| -F (Fluoro) | Deactivating (Inductive Withdrawer), Weak Resonance Donor | ortho, para |

Installation of the Benzyloxy Moiety: Protection and Deprotection Chemistry

The benzyloxy group serves as a crucial protecting group for the hydroxyl functionality during the synthesis of complex molecules. Its installation and subsequent removal require chemoselective methods to avoid unwanted side reactions.

The Williamson ether synthesis is a widely used and versatile method for forming ethers, including the benzyloxy group in this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orgyoutube.com

In the context of synthesizing the target compound, the synthesis would typically start with a difluorophenol. The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. youtube.comlibretexts.org This phenoxide then reacts with benzyl bromide or benzyl chloride in an SN2 fashion to yield the desired benzyl ether. masterorganicchemistry.com For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. libretexts.org

| Reactant 1 | Reactant 2 | Base | Product |

| 4,5-Difluorophenol | Benzyl Bromide | Sodium Hydride | 1-(Benzyloxy)-4,5-difluorobenzene |

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. bham.ac.uk An orthogonal protecting group strategy allows for the selective deprotection of one protecting group in the presence of others. bham.ac.uknih.gov The benzyl ether is a valuable component of such strategies due to its stability under a wide range of conditions and the specific methods available for its removal. acs.org

For instance, a benzyl ether can be used alongside other protecting groups like silyl (B83357) ethers or certain esters. While the benzyl ether is stable to conditions used to remove these other groups (e.g., fluoride (B91410) ions for silyl ethers), it can be selectively cleaved under different conditions, such as hydrogenolysis. nih.gov This orthogonality is fundamental in multistep syntheses, enabling the sequential modification of different parts of a molecule without unintended reactions. bham.ac.uk

The removal of the benzyl protecting group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity.

Hydrogenolysis: Catalytic hydrogenolysis is a common and mild method for cleaving benzyl ethers. ambeed.comresearchgate.net The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. acsgcipr.orgchemrxiv.org This can be hydrogen gas or a transfer hydrogenation reagent like formic acid or 1,4-cyclohexadiene (B1204751). acsgcipr.orgorganic-chemistry.org The reaction proceeds to yield the deprotected alcohol and toluene (B28343). ambeed.comorganic-chemistry.org This method is often preferred due to its mildness and high efficiency. organic-chemistry.org However, care must be taken as other functional groups, such as alkenes or alkynes, can also be reduced under these conditions. acs.org Selective debenzylation of N-benzylamines in the presence of benzyl ethers has been achieved using catalytic transfer hydrogenation with 1,4-cyclohexadiene as the hydrogen donor. lookchem.com

Oxidative Removal: In cases where hydrogenolysis is not compatible with other functional groups, oxidative cleavage provides an alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative removal of benzyl ethers. organic-chemistry.orgnih.gov While simple benzyl ethers react more slowly with DDQ than p-methoxybenzyl (PMB) ethers, recent methods utilizing photoirradiation have improved the reliability of this cleavage for simple benzyl ethers. organic-chemistry.orgacs.orgresearchgate.net This visible-light-mediated approach allows for the cleavage of benzyl ethers in the presence of functionalities that are sensitive to reduction, such as azides and alkynes. acs.orgacs.org Other oxidative methods include the use of ozone or BCl₃, though these are often harsher. acs.org Iron trichloride (B1173362) has also been shown to enable the chemoselective functionalization of benzyl ethers. nih.gov

| Deprotection Method | Reagents | Key Advantages | Potential Incompatibilities |

| Hydrogenolysis | Pd/C, H₂ (or transfer agent) | Mild, high yield acsgcipr.orgorganic-chemistry.org | Alkenes, alkynes, some nitro groups acs.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ, visible light | Tolerates reducible functional groups acs.orgacs.org | Electron-rich moieties |

Formylation Reactions for Aldehyde Group Introduction

The introduction of the aldehyde group is accomplished through a formylation reaction, a type of electrophilic aromatic substitution.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comiaamonline.org

The resulting chloroiminium ion, or Vilsmeier reagent, is the active electrophile. wikipedia.org In the synthesis of this compound, the benzyloxy-activated difluorobenzene ring acts as the nucleophile, attacking the Vilsmeier reagent. jk-sci.comwikipedia.org The reaction is highly effective for activated aromatic systems. organic-chemistry.org The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. jk-sci.comwikipedia.org The reaction conditions, including temperature, can be adjusted based on the reactivity of the aromatic substrate. jk-sci.com For highly activated systems, the reaction can proceed under mild conditions. iaamonline.org

The regioselectivity, as discussed previously, is dictated by the directing effects of the existing substituents, with formylation occurring preferentially at the position activated by the benzyloxy group. pressbooks.pubjk-sci.com

| Reaction | Reagents | Electrophile | Substrate Requirement |

| Vilsmeier-Haack | DMF, POCl₃, H₂O | Chloroiminium ion (Vilsmeier reagent) | Electron-rich aromatic ring jk-sci.comwikipedia.org |

Reimer-Tiemann and Gattermann-Koch Reactions for Benzaldehyde Synthesis

Classical formylation reactions provide direct routes to aromatic aldehydes from simple precursors. However, their application to complex, substituted systems requires careful consideration of regioselectivity and substrate compatibility.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.orgunacademy.com The reaction typically involves treating a phenol with chloroform (B151607) in the presence of a strong base, which generates dichlorocarbene (B158193) as the electrophilic species. wikipedia.org For the synthesis of this compound, a plausible precursor would be 2-(benzyloxy)-4,5-difluorophenol. The phenoxide formed under basic conditions would direct the electrophilic attack of dichlorocarbene primarily to the ortho position, which, after hydrolysis, would yield the desired aldehyde. The reaction is known to be sensitive to reaction conditions, and optimizing parameters such as base concentration and temperature is crucial for achieving high yields. For certain fluorinated phenols, modifications using anhydrous, aprotic solvents have been shown to improve the regioselectivity and favor the formation of the ortho-isomer over the para-isomer. google.com

Conversely, the Gattermann-Koch reaction , which traditionally uses carbon monoxide and hydrogen chloride with a Lewis acid catalyst like aluminum chloride to formylate aromatic rings, is generally not applicable to phenolic substrates or their ethers. wikipedia.orgvedantu.combyjus.com The reaction conditions and the nature of the electrophile are typically incompatible with the electron-rich and sensitive phenol or benzyloxy moieties, often leading to undesired side reactions or failure to produce the target aldehyde.

Oxidative Transformation of Primary Alcohols or Methyl Groups to Aldehydes

A more versatile and widely employed strategy for synthesizing benzaldehydes is the controlled oxidation of the corresponding primary benzyl alcohols or activated methyl groups. This approach allows for the late-stage introduction of the aldehyde functionality from a more readily accessible precursor.

The synthesis of this compound can be efficiently achieved through the oxidation of 2-(Benzyloxy)-4,5-difluorobenzyl alcohol . A variety of modern oxidation methods are available that offer high selectivity and yield, minimizing the common side reaction of over-oxidation to the carboxylic acid.

Common and effective methods include:

DMSO-Based Oxidations : Reagents like those used in the Swern oxidation or simplified acid-catalyzed DMSO oxidations can convert benzyl alcohols to aldehydes cleanly and efficiently. mdma.ch An HBr-catalyzed DMSO oxidation, for example, has been shown to produce pure aldehydes in excellent yields without the need for strictly anhydrous conditions. mdma.ch

Catalytic Aerobic Oxidation : The use of transition metal catalysts, such as those based on cobalt or palladium, with molecular oxygen or air as the terminal oxidant represents a greener and more atom-economical approach. rsc.orgresearchgate.net Single-atom cobalt catalysts supported on nitrogen-doped carbon (Co1/NC) have demonstrated exceptional performance in the selective oxidation of benzyl alcohol, achieving high conversion with near-perfect selectivity for the aldehyde. rsc.org

Photocatalytic Oxidation : Visible-light-absorbing quantum dots or other photocatalysts can drive the selective oxidation of benzyl alcohol to benzaldehyde, often with high selectivity under mild, ambient conditions. acs.orgrsc.org

The precursor, 2-(Benzyloxy)-4,5-difluorobenzyl alcohol, could potentially be synthesized from 2,3,5,6-tetrafluorobenzyl alcohol through a series of steps involving halogenation and subsequent etherification. google.com

Catalytic Methods in the Synthesis of this compound

Modern catalytic methods, particularly those involving transition metals and biocatalysts, offer unparalleled efficiency, selectivity, and functional group tolerance, making them indispensable for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions in Precursor Synthesis (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the carbon framework of precursors to the target aldehyde. nobelprize.orgresearchgate.net The Suzuki-Miyaura and Negishi couplings are particularly prominent. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.commdpi.com It is renowned for its operational simplicity, the stability and low toxicity of the boron reagents, and its tolerance of a wide array of functional groups. nobelprize.org A potential strategy for a precursor could involve coupling an appropriately substituted arylboronic acid with a functionalized difluorobenzene derivative.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgyoutube.com Organozinc reagents are highly reactive, allowing the reaction to proceed under very mild conditions with high selectivity. nobelprize.org The Negishi reaction is highly effective for creating C-C bonds, including those involving sp², and sp³-hybridized carbon atoms, making it suitable for synthesizing complex diarylmethane structures or other key intermediates. wikipedia.orgnih.gov

A plausible synthetic route could involve the synthesis of an intermediate like 1-bromo-2-(benzyloxy)-4,5-difluorobenzene. This key precursor could then undergo a palladium-catalyzed cross-coupling reaction to introduce a group that can be subsequently converted to the aldehyde functionality. The development of specialized ligands and precatalysts continues to expand the scope and efficiency of these reactions. nih.gov

Table 1: Example Catalyst Systems for Cross-Coupling Reactions in Precursor Synthesis

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | Aryl Boronic Acids + Aryl Halides/Triflates | nobelprize.orgresearchgate.net |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | dppf (built-in) | Potassium Aryltrifluoroborates + Benzyl Halides | nih.gov |

| Negishi | Pd(PPh₃)₄ or Ni(PPh₃)₄ | Triphenylphosphine (B44618) (PPh₃) | Organozinc Halides + Aryl Halides | wikipedia.org |

| Negishi | CoBr₂ / DMAc | None (solvent coordination) | Benzylzinc Bromide + Aryl Halides | nobelprize.org |

Biocatalytic Approaches for Enhanced Selectivity and Sustainability

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, two main biocatalytic strategies could be envisioned:

Oxidation of the Precursor Alcohol : Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs) are enzymes that catalyze the oxidation of alcohols to aldehydes. nih.gov AOXs are particularly attractive as they use molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct, which can be decomposed into water by catalase. rug.nlmdpi.com This approach could convert 2-(Benzyloxy)-4,5-difluorobenzyl alcohol into the target aldehyde with high chemoselectivity, preventing over-oxidation to the carboxylic acid—a common challenge in conventional oxidations. mdpi.com

Formylation of the Phenolic Precursor : A more novel approach involves the use of certain decarboxylase enzymes that can operate in the reverse direction, catalyzing the regioselective carboxylation of phenols using bicarbonate as a CO₂ source. nih.gov While direct enzymatic formylation is less common, the principles of reversible enzymatic reactions suggest that enzyme-catalyzed formylation could be a future possibility for highly selective synthesis. wikipedia.orgconsensus.app

These biocatalytic methods, while not yet specifically documented for this exact molecule, represent a frontier in sustainable chemical synthesis.

Optimization of Reaction Conditions and Yield Enhancement Strategies in Research-Scale Synthesis

Maximizing the yield and purity of this compound on a research scale requires systematic optimization of reaction parameters for key synthetic steps. Two critical transformations in a plausible synthetic route are the formation of the benzyloxy ether and the final oxidation to the aldehyde.

A common route to the benzyloxy ether precursor is the Williamson ether synthesis , reacting a substituted phenol (e.g., 2,4,5-difluorophenol) with benzyl halide in the presence of a base. francis-press.com This reaction is prone to side reactions, including C-alkylation versus the desired O-alkylation. rsc.org Optimization strategies include:

Choice of Base : Varying the strength and type of base (e.g., K₂CO₃, Cs₂CO₃, NaH) can significantly influence the reaction rate and selectivity.

Solvent Effects : The polarity of the solvent (e.g., DMF, acetonitrile (B52724), THF) affects the solubility of the reagents and the nucleophilicity of the phenoxide, thereby impacting the reaction outcome. rsc.org

Temperature and Reaction Time : Careful control of temperature is necessary to achieve a reasonable reaction rate without promoting decomposition or side reactions.

For the final oxidation step from 2-(Benzyloxy)-4,5-difluorobenzyl alcohol, optimization would focus on maximizing conversion while ensuring high selectivity for the aldehyde. Key parameters to investigate include catalyst loading, reaction temperature, and time. researchgate.net For instance, in a catalytic oxidation, using the minimal effective amount of catalyst is crucial for cost-effectiveness and minimizing metal contamination in the product.

Table 2: Hypothetical Optimization of Williamson Ether Synthesis for a Precursor

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Reference Principle |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 24 | 65 | nih.gov |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 78 | nih.gov |

| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 8 | 85 | nih.gov |

| 4 | NaH (1.2) | THF | Reflux | 6 | 81 | nih.gov |

| 5 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 10 | 90 | researchgate.net |

Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy 4,5 Difluorobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig, Schiff Base Formation)

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. While specific examples with 2-(Benzyloxy)-4,5-difluorobenzaldehyde are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of analogous aromatic aldehydes.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org The product is an α,β-unsaturated compound. For instance, the reaction of an aromatic aldehyde like 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org It is anticipated that this compound would react similarly with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to furnish the corresponding benzylidene derivatives. The reaction is often followed by spontaneous dehydration to yield the unsaturated product. sigmaaldrich.com Modern protocols for Knoevenagel condensations sometimes employ catalyst-free and water-mediated conditions, highlighting the drive towards greener synthetic methods. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. libretexts.org This is achieved by reacting the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org It is expected that this compound would readily undergo Wittig olefination with various ylides to produce a range of substituted styrene (B11656) derivatives. The reaction is highly versatile, allowing for the introduction of a simple methylene group or more complex substituents. wikipedia.org

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.gov This condensation reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. researchgate.net For example, 4-benzyloxybenzaldehyde, a structurally similar compound, has been used in the template synthesis of Schiff base complexes with various transition metals. niscpr.res.in The reaction typically involves the condensation of the aldehyde with an amine, sometimes with acid catalysis to facilitate the dehydration step. nih.gov Therefore, this compound is expected to react with a wide range of primary amines to form the corresponding Schiff bases.

| Reaction Type | Reagents | Expected Product |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), weak base (e.g., piperidine) | α,β-unsaturated nitrile |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Substituted styrene |

| Schiff Base Formation | Primary amine (e.g., aniline) | N-benzylideneaniline derivative |

Reduction Pathways to Alcohols and Amines

The aldehyde functionality can be readily reduced to a primary alcohol or converted to an amine via reductive amination.

Reduction to Alcohols: The reduction of the aldehyde group in this compound would yield the corresponding primary alcohol, 2-(benzyloxy)-4,5-difluorobenzyl alcohol. This transformation is typically achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: This process involves the conversion of the aldehyde into an amine. It proceeds through the initial formation of a Schiff base with an amine, which is then reduced in situ to the corresponding secondary or tertiary amine. Various reducing agents can be employed, and the reaction can be performed in a one-pot manner. rsc.orgkoreascience.kr For example, benzaldehyde (B42025) can be reductively aminated with ammonia (B1221849) over a silver electrocatalyst to produce benzylamine. caltech.edu It is plausible that this compound could be similarly converted to its corresponding primary, secondary, or tertiary amines using appropriate amine and reducing agent combinations.

| Transformation | Reagents | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-(Benzyloxy)-4,5-difluorobenzyl alcohol |

| Reductive Amination | Amine (e.g., NH₃), reducing agent | Substituted benzylamine |

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid. The synthesis of 2-(Benzyloxy)-3,4-difluorobenzoic acid has been reported, which strongly suggests that the corresponding aldehyde, 2-(Benzyloxy)-3,4-difluorobenzaldehyde, can be oxidized. cymitquimica.com By analogy, this compound would be expected to undergo oxidation to form 2-(benzyloxy)-4,5-difluorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).

Cyclization Reactions Utilizing the Aldehyde Moiety

The aldehyde group of this compound can be a key participant in the construction of cyclic structures. While direct examples are not readily found, related transformations suggest this possibility. For instance, the aldehyde can be used as a precursor to generate a more complex molecule that then undergoes an intramolecular cyclization. An example of this is the reaction of a diol derivative, which can be formed from an aldehyde, with Deoxofluor to furnish an aziridine (B145994) derivative through intramolecular cyclization. beilstein-journals.org

Transformations Involving the Fluorine Atoms on the Aromatic Ring

The fluorine atoms on the aromatic ring are not merely passive substituents; they actively participate in nucleophilic aromatic substitution reactions, providing a pathway for further functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Fluorine Displacement for Further Derivatization

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes, where a nucleophile replaces a leaving group on the aromatic ring. nih.gov The presence of electron-withdrawing groups, such as the aldehyde group in this compound, activates the aromatic ring towards nucleophilic attack. libretexts.orgwalisongo.ac.id The fluorine atoms can act as leaving groups in these reactions.

The regioselectivity of SNAr on difluorinated benzaldehydes is influenced by the electronic effects of the substituents. Generally, nucleophilic attack is favored at positions para or ortho to a strong electron-withdrawing group. libretexts.org In the case of this compound, the aldehyde group at position 1 would strongly activate the para-position (position 4) and to a lesser extent the ortho-position (position 2, which is already substituted). The benzyloxy group at position 2 is an electron-donating group, which would deactivate the ring towards nucleophilic attack. However, the combined electron-withdrawing effect of the two fluorine atoms and the aldehyde group makes the ring susceptible to SNAr.

It is therefore expected that nucleophiles would preferentially attack the C4 position, leading to the displacement of the fluorine atom at this position. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used in SNAr reactions to introduce new functional groups onto the aromatic ring. nih.gov This allows for the synthesis of a diverse library of derivatives from this compound.

| Reactant | Nucleophile | Expected Product |

| This compound | R-O⁻ (Alkoxide) | 2-(Benzyloxy)-5-fluoro-4-alkoxybenzaldehyde |

| This compound | R-S⁻ (Thiolate) | 2-(Benzyloxy)-5-fluoro-4-(alkylthio)benzaldehyde |

| This compound | R₂NH (Secondary Amine) | 2-(Benzyloxy)-5-fluoro-4-(dialkylamino)benzaldehyde |

Directed Lithiation and Subsequent Electrophilic Quenching Adjacent to Fluorine

The fluorine atoms on the aromatic ring of this compound, in conjunction with the benzyloxy group, can direct lithiation to specific positions. This ortho-lithiation, a process where a strong base removes a proton from a position adjacent to a directing group, creates a highly reactive organolithium intermediate. uwindsor.caresearchgate.netorganic-chemistry.org This intermediate can then be "quenched" with various electrophiles to introduce a wide array of functional groups onto the aromatic ring.

The directing ability of substituents in ortho-lithiation generally follows a recognized hierarchy. organic-chemistry.orgharvard.edu While the benzyloxy group is a known directing group, the presence of fluorine atoms significantly influences the regioselectivity of the lithiation. Fluorine is a moderate directing group itself. organic-chemistry.org In fluorinated benzenes, lithiation often occurs at the most acidic position, which is typically between two fluorine atoms or ortho to a single fluorine atom. psu.edu The formation of these lithiated intermediates is often temperature-sensitive, as some may rearrange or decompose at higher temperatures. uwindsor.canih.gov

The general process involves treating this compound with a strong lithium-based base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.netpsu.edu The resulting aryllithium species is then reacted in situ with an electrophile.

Table 1: Examples of Electrophilic Quenching Following Directed Lithiation

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Disulfides (e.g., (CH₃S)₂) | Thiomethyl |

| Silyl (B83357) halides (e.g., Me₃SiCl) | Silyl |

This strategy provides a powerful method for the regioselective synthesis of polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution. researchgate.net

Reactivity Associated with the Benzyloxy Group

The benzyloxy group serves a dual role in the chemistry of this compound. It acts as a protecting group for the phenolic hydroxyl and influences the reactivity of the aromatic ring.

Deprotection Strategies and Subsequent Transformations of the Phenolic Hydroxyl Group

The benzyl (B1604629) ether can be cleaved to reveal the free phenolic hydroxyl group, which can then undergo further chemical modifications. Common deprotection methods include catalytic hydrogenation, treatment with strong acids, or oxidative cleavage. organic-chemistry.org

Catalytic Hydrogenation: This is a widely used and often mild method. The benzyl ether is cleaved by reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), yielding the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.org This method is advantageous due to its clean conversion, but it is not suitable for substrates containing other functional groups that are sensitive to reduction. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, though this method is less common for simple benzyl ethers due to the harsh conditions required. organic-chemistry.orgacs.org The stability of the ether linkage under acidic conditions can vary. nih.gov

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation of certain benzyl ethers, particularly those with electron-donating groups on the benzyl ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgclockss.org Visible-light-mediated oxidative debenzylation has also been developed as a milder alternative. acs.org

Once deprotected, the resulting 2-hydroxy-4,5-difluorobenzaldehyde can participate in a variety of reactions, including etherification, esterification, and Williamson ether synthesis to form new ether linkages. organic-chemistry.org

Stability and Reactivity of the Ether Linkage Under Various Reaction Conditions

The benzyloxy group is generally stable under a wide range of reaction conditions, which is a key attribute for a protecting group. acs.org

Basic Conditions: The ether linkage is typically stable to strong bases, allowing for reactions such as directed lithiation to occur without cleavage of the protecting group. organic-chemistry.org However, under extremely harsh basic conditions, cleavage might be possible. researchgate.net

Acidic Conditions: While strong acids can cleave the ether, it is generally stable to milder acidic conditions. organic-chemistry.orgnih.gov The mechanism of acid-catalyzed cleavage often involves protonation of the ether oxygen followed by either an SN1 or SN2 type substitution. nih.govbeilstein-journals.orgnih.gov The stability is influenced by the specific acid and reaction conditions. acs.org

Oxidative and Reductive Conditions: The benzyloxy group is sensitive to catalytic hydrogenation. organic-chemistry.org Its stability towards other oxidizing and reducing agents depends on the specific reagents used. For example, it is stable to many common oxidizing agents but can be cleaved by stronger ones. organic-chemistry.orgacs.org

The enhanced reactivity of the benzylic C-H bonds can also be exploited for functionalization at that position. wikipedia.org

Multi-Component Reactions (MCRs) Incorporating this compound as a Key Component

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient synthetic strategies. nih.gov this compound, with its aldehyde functionality, is a suitable component for several important MCRs.

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.netnih.govmdpi.com The use of this compound in a Passerini reaction would lead to the formation of complex molecules incorporating the difluorinated, benzyloxy-substituted phenyl ring. The reaction is typically performed in an aprotic solvent. wikipedia.org

Ugi Reaction: This is a four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.govnih.govbeilstein-journals.org The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. nih.gov Incorporating this compound into an Ugi reaction would produce highly functionalized and complex molecules.

Stereoselective Transformations Initiated by this compound

The aldehyde group of this compound can serve as a prochiral center, allowing for stereoselective transformations to create chiral molecules. This is often achieved through the use of chiral auxiliaries or chiral catalysts. wikipedia.orgsigmaaldrich.comresearchgate.netnih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary can be removed and often recovered. For example, in an aldol reaction, a chiral auxiliary can be attached to the enolate component to direct the facial selectivity of its attack on the aldehyde. youtube.com

Alternatively, a chiral catalyst can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other. nih.govbroadinstitute.org For instance, a catalytic asymmetric Passerini reaction has been developed using a chiral copper(II) Lewis acid complex. broadinstitute.org

Table 2: Strategies for Stereoselective Transformations

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the reactant to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net | Asymmetric aldol reactions using Evans oxazolidinones. wikipedia.orgyoutube.com |

| Chiral Catalyst | A small amount of a chiral substance accelerates the reaction and controls the stereochemical outcome. nih.govbroadinstitute.org | Asymmetric Diels-Alder reactions, enantioselective Passerini reactions. nih.govbroadinstitute.org |

Mechanistic Insights into Key Reactions of the Compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Directed Lithiation: The mechanism of directed ortho-lithiation involves the coordination of the organolithium reagent to the directing group (in this case, the benzyloxy group and potentially the fluorine atoms). uwindsor.ca This coordination increases the kinetic acidity of the ortho-protons, facilitating their removal by the strong base. organic-chemistry.orgharvard.edu The resulting ortho-lithiated species is a stabilized carbanion that can then react with electrophiles. researchgate.net In some cases, particularly with fluorinated aromatics, the formation of a benzyne (B1209423) intermediate through elimination of lithium fluoride (B91410) can be a competing pathway. acs.org

Passerini Reaction: The generally accepted mechanism for the Passerini reaction is believed to be a concerted process where the aldehyde, carboxylic acid, and isocyanide react in a single step through a cyclic transition state. nih.gov This is supported by the observation that the reaction is often faster in nonpolar solvents. nih.gov

Deprotection of the Benzyloxy Group: The mechanism of acid-catalyzed cleavage of the benzyl ether typically proceeds via protonation of the ether oxygen, followed by an SN1 or SN2 pathway. nih.govbeilstein-journals.orgnih.gov The SN1 pathway involves the formation of a stable benzyl carbocation. The choice between SN1 and SN2 depends on the substrate and reaction conditions. beilstein-journals.org Catalytic hydrogenation involves the oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis.

Applications As a Key Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Fluorinated Heterocyclic Compounds

The difluorinated aromatic core of 2-(Benzyloxy)-4,5-difluorobenzaldehyde is a privileged scaffold for building a variety of heterocyclic systems that are prominent in medicinal chemistry and material science.

This aldehyde is a highly suitable substrate for well-established condensation reactions to form fluorine-containing quinoline (B57606) systems. In multicomponent reactions, such as those used to generate pyrimido[4,5-b]quinolines, various substituted benzaldehydes are condensed with amino-pyrimidines and a C-H acid like dimedone. nih.govacs.org Research has demonstrated that using benzyloxy benzaldehyde (B42025) derivatives in these one-pot reactions, often catalyzed by a base like DABCO, is an efficient method for producing complex fused heterocyclic systems. nih.govacs.org The reaction proceeds in high yield under solvent-free conditions, highlighting a green chemistry approach. nih.gov The resulting fluorinated quinoline derivatives are of significant interest for their potential biological activities, including antimicrobial and antitumor properties. nih.govunar.ac.id

The Friedländer annulation is another key method where this aldehyde could be employed. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., ethyl acetoacetate) to form a substituted quinoline. While direct use of this compound would require a partner with an amino group, its structural motif is a prime candidate for incorporation into such synthetic strategies.

Interactive Table: Representative Yields in Pyrimido[4,5-b]quinoline Synthesis Using Substituted Benzaldehydes

The synthesis of indoles and benzofurans often requires precursors with ortho-disposed functional groups that can undergo intramolecular cyclization. This compound is an ideal starting point for creating such precursors.

For benzofuran (B130515) synthesis, a common strategy involves the deprotection of the benzyloxy group (via catalytic hydrogenation) to unmask the corresponding phenol (B47542), 2-hydroxy-4,5-difluorobenzaldehyde. This intermediate can then be elaborated through various methods. For example, reaction with an α-haloketone followed by base-catalyzed intramolecular cyclization readily forms the benzofuran ring. Alternatively, Perkin or related condensations can be used to construct the furan (B31954) ring fused to the fluorinated benzene (B151609) core.

For indole (B1671886) synthesis, the Leimgruber-Batcho synthesis is a powerful and widely used industrial method that begins with an o-nitrotoluene derivative. wikipedia.org this compound can be converted into the necessary substrate for this reaction through a sequence of standard transformations: oxidation of the aldehyde to a carboxylic acid, reduction of the acid to a methyl group, and subsequent nitration ortho to the methyl group. The resulting substituted o-nitrotoluene can then be condensed with a formamide (B127407) acetal (B89532) to form an enamine, which undergoes reductive cyclization to furnish the 4,5-difluoro-7-benzyloxyindole. wikipedia.orgresearchgate.netjournalijar.com This route provides access to regiochemically pure, highly functionalized indoles that are difficult to obtain by other methods. researchgate.net

The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for amide and ester groups and is a common feature in pharmacologically active compounds. A standard and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles begins with an aldehyde. nih.govnih.gov The process involves:

Oxidation of this compound to its corresponding carboxylic acid.

Conversion of the carboxylic acid to an acyl hydrazide by reaction with hydrazine (B178648) hydrate. nih.govresearchgate.net

Condensation of the resulting hydrazide with an acyl chloride or subsequent oxidative cyclization to form the 1,3,4-oxadiazole ring. nih.govjchemrev.com

This sequence allows the difluorinated benzyloxy-phenyl moiety to be installed at the 2-position of the oxadiazole ring, creating a core structure for further elaboration. jchemrev.com

Similarly, for the synthesis of 1,2,3-triazoles, the aldehyde can be converted into a terminal alkyne or an azide. This functionalized intermediate can then participate in a Huisgen [3+2] cycloaddition reaction ("click chemistry"), a highly efficient and versatile method for forming the triazole ring. This approach has been used to create complex molecules, including 1,2,3-triazole-fused pyrimido[4,5-b]quinolines starting from aldehyde precursors. nih.govacs.org

Precursor for the Synthesis of Fluorinated Aromatic Fine Chemicals

Beyond its use in constructing heterocyclic rings, this compound is a precursor to a range of high-value organic molecules used in materials and agriculture.

The rigid, rod-like structure and electronic properties of molecules derived from this compound make it an excellent candidate for the synthesis of liquid crystals. Schiff bases (or imines), formed by the condensation of an aldehyde with a primary amine, are a major class of liquid crystalline compounds. nih.gov The direct condensation of this compound with various functionalized anilines (e.g., 4-alkoxyanilines) yields Schiff bases with a high propensity for forming mesomorphic phases (e.g., nematic and smectic phases). nih.govbohrium.comtandfonline.com

The key molecular features contributing to this property are:

Molecular Shape: The extended, linear geometry of the resulting Schiff base is crucial for anisotropic self-assembly. nih.gov

Polarity: The two fluorine atoms introduce strong, laterally-disposed dipole moments, which can influence intermolecular interactions and enhance the stability of tilted smectic phases. researchgate.net

Flexibility: The terminal benzyloxy and alkoxy chains provide conformational flexibility, which helps to lower melting points and define the temperature range of the liquid crystal phases. nih.gov

For polymer science, the aldehyde group can be transformed into a polymerizable functional group. For example, a Wittig reaction can convert the aldehyde into a vinyl group, creating a fluorinated styrenic-type monomer. This monomer can then be used in radical polymerization to produce polymers with high thermal stability and specialized optical properties imparted by the fluorinated aromatic side chains.

Interactive Table: Key Synthetic Transformations and Applications

The introduction of fluorine atoms or fluorinated groups is a highly successful strategy in the design of modern agrochemicals, often leading to increased efficacy and metabolic stability. researchgate.net Many commercial pesticides are heterocyclic compounds, and the synthetic routes described previously (Section 4.1) are directly relevant to the agrochemical industry. nih.gov

For instance, the oxadiazole ring, readily synthesized from this compound, is present in commercial herbicides like oxadiazon. ucanr.edu Furthermore, pyrazole (B372694) carboxamides are a major class of fungicides (SDHIs), and intermediates containing difluoromethyl groups are critical for their synthesis. ccspublishing.org.cn The insecticide Benzpyrimoxan features a benzyloxy-pyrimidine structure, demonstrating the utility of the benzyloxy moiety in active agrochemical ingredients. researchgate.net The difluorophenyl moiety itself is a key component in fungicides like fluopimomide. ccspublishing.org.cn The ability to use this compound to construct these and other related fluorinated scaffolds makes it a valuable intermediate in the discovery pipeline for new, more effective herbicides and fungicides.

Utility in the Construction of Structurally Diverse Bioactive Molecules

The unique combination of functional groups in this compound allows it to serve as a foundational scaffold for building a wide array of bioactive molecules. The difluorinated benzene ring is a key feature, as the introduction of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and lipophilicity. nih.gov

The synthesis of fluorinated analogs of natural products is a well-established strategy to enhance or modify their biological properties. nih.gov While direct synthesis of a natural product analog from this compound is not extensively documented in dedicated studies, the compound serves as an ideal starting point for such endeavors. The aldehyde group provides a reactive handle for chain extension or cyclization reactions, common steps in total synthesis. For instance, a Henry condensation with a nitroalkane, such as nitroethane, could be employed to form a carbon-carbon bond at the aldehyde position, a method noted for the related 2,5-difluorobenzaldehyde (B1295323). sigmaaldrich.com Subsequent transformations of the resulting nitro group and manipulation of the benzyloxy ether would allow for the elaboration into a more complex, fluorinated backbone reminiscent of a natural product scaffold. The fluorination pattern on the phenyl ring is particularly relevant for creating analogs of compounds where aromatic interactions are crucial for bioactivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. This compound is an excellent starting scaffold for generating a library of derivatives for SAR analysis. The aldehyde functionality is amenable to a variety of transformations, allowing for systematic modification of the molecule to probe its interaction with biological targets.

One powerful synthetic methodology is the one-pot multi-component reaction. For example, various benzyloxy benzaldehydes can react with dimedone and 6-amino-1,3-dimethyluracil, using a catalyst like diazabicyclo[2.2.2]octane (DABCO), to produce a diverse library of pyrimido[4,5-b]quinolines. nih.gov Applying this methodology to this compound would yield a series of novel, fluorinated heterocyclic structures, allowing researchers to study how the difluorobenzyloxy moiety influences the biological activity of the resulting quinoline system. nih.gov

Other common derivatization strategies focusing on the aldehyde group include:

Reductive Amination: To introduce various amine substituents.

Wittig Reaction: To form alkenes with diverse functionalities.

Grignard/Organolithium Addition: To generate secondary alcohols with different alkyl or aryl groups.

These reactions enable the exploration of the chemical space around the core scaffold, which is crucial for identifying key structural features required for potency and selectivity.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. wikipedia.orgnih.gov Fragments that bind are then optimized and grown into more potent, drug-like molecules. nih.gov

Fluorinated fragments are particularly valuable in FBDD due to the utility of ¹⁹F-NMR spectroscopy for screening. nih.govnih.gov The fluorine nucleus provides a clean spectroscopic handle with no background signal from biological molecules, allowing for efficient and sensitive detection of fragment binding. nih.gov A library of around 1,200 fluorinated compounds can achieve a similar level of chemical diversity as a library of 2,000 standard fragments. nih.gov

A molecule like this compound fits the profile of a potential FBDD fragment, typically defined by the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). While the benzyl (B1604629) group increases its size, the core 4,5-difluorobenzaldehyde moiety is an attractive fragment. Screening libraries often contain collections of fluorinated compounds to leverage ¹⁹F-NMR techniques. nih.govcriver.com The difluorobenzaldehyde scaffold could be identified as a hit, and its binding mode, determined by methods like X-ray crystallography, would guide the subsequent synthetic elaboration into a more potent inhibitor. wikipedia.org

Development of Novel Reagents and Ligands Featuring the this compound Moiety

The aldehyde group of this compound is a key feature that allows its use in the development of novel reagents and ligands. A primary application is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between an aldehyde and a primary amine.

For example, reacting this compound with a suitable amine, such as an amino-substituted phenol or aniline, would yield a Schiff base. This new molecule, containing imine (-C=N-), ether (-O-), and fluorine functionalities, can act as a multidentate ligand capable of coordinating with various metal ions (e.g., Cu(II), Co(II), Zn(II)). The resulting metal complexes can possess unique catalytic, electronic, or biological properties, driven by the specific geometry and electronic nature of the fluorinated benzyloxy scaffold. The synthesis of pyrimido[4,5-b]quinolines from various benzyloxy benzaldehydes also highlights the role of this compound as a reagent in multi-component reactions to build complex heterocyclic systems. nih.gov

Table 1: Potential Ligand Synthesis Reactions

| Reaction Type | Reactant | Product Type | Potential Application |

|---|---|---|---|

| Schiff Base Condensation | Primary Amine (e.g., Aniline derivative) | Schiff Base Ligand | Coordination Chemistry, Catalysis |

| Multi-component Reaction (e.g., with Dimedone, Aminouracil) | β-Diketone, Amine | Heterocyclic System (e.g., Pyrimido[4,5-b]quinoline) | Medicinal Chemistry Scaffolds |

| Wittig Reaction | Phosphonium Ylide | Stilbene Derivative | Materials Science, Photoreactive Probes |

Industrial Synthesis Pathways Employing this compound as an Intermediate

While specific large-scale industrial processes detailing the use of this compound are not widely published due to their proprietary nature, the utility of structurally similar compounds points to its high value as an industrial intermediate. Difluorobenzaldehyde derivatives are key building blocks in the synthesis of important pharmaceuticals. For example, 2,4-difluorobenzaldehyde (B74705) is a crucial intermediate in the preparation of the anti-AIDS drug Dolutegravir. beilstein-journals.org

The synthesis of complex kinase inhibitors often relies on halogenated and functionalized aromatic building blocks. Tropomyosin receptor kinase (Trk) inhibitors, a class of targeted cancer therapeutics, are one such area. nih.govrsc.orgresearchgate.net The general structure of many kinase inhibitors involves a core heterocycle linked to substituted aryl rings. The 2-(benzyloxy)-4,5-difluorophenyl moiety is an ideal precursor for a fragment of such a molecule. The benzyloxy group can be removed at a later synthetic stage to reveal a phenol, which can then be coupled with other parts of the target molecule. Patent literature describes the synthesis of related 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) derivatives as important intermediates for immunomodulators, underscoring the industrial relevance of this class of compounds. google.com

Table 2: Industrial Relevance of Related Fluorinated Benzaldehyde Intermediates

| Intermediate | Final Product Class/Name | Therapeutic Area | Reference |

|---|---|---|---|

| 2,4-Difluorobenzaldehyde | Dolutegravir | Antiviral (Anti-HIV) | beilstein-journals.org |

| 4-(2,6-Difluorobenzyloxy)-2-hydroxybenzaldehyde | Immunomodulators | Immunology, Oncology | google.com |

| Various fluorinated aryl building blocks | TrkA Inhibitors | Oncology, Pain Management | nih.govrsc.org |

The synthesis of these high-value final products necessitates robust, scalable access to key intermediates. The chemical attributes of this compound position it as a prime candidate for such a role in the future development of novel pharmaceuticals.

Spectroscopic and Chromatographic Methodologies for Research Scale Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the spectra of different nuclei, specifically ¹H (proton), ¹³C, and ¹⁹F, a comprehensive atomic-level map of 2-(Benzyloxy)-4,5-difluorobenzaldehyde can be constructed.

Analysis of Chemical Shifts and Coupling Constants for Positional Assignment

The electronic environment of each nucleus dictates its chemical shift (δ), while interactions between neighboring nuclei result in signal splitting, characterized by coupling constants (J). A meticulous analysis of these parameters allows for the precise assignment of each atom within the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on both the difluorinated ring and the benzyl (B1604629) group, and the methylene (B1212753) protons of the benzyloxy moiety. The aldehydic proton typically appears as a singlet at a downfield chemical shift (around 10 ppm) due to the electron-withdrawing nature of the carbonyl group. The five protons of the unsubstituted benzyl ring will resonate in the aromatic region (typically 7.3-7.5 ppm). The two protons of the difluorinated ring will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The benzylic methylene protons (CH₂) will present as a singlet around 5.2 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include the aldehydic carbonyl carbon (around 188 ppm), carbons attached to fluorine (which appear as doublets with large C-F coupling constants), the benzyloxy ether carbon, and the various aromatic carbons. The chemical shifts are highly sensitive to the electronic effects of the fluorine and benzyloxy substituents.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly informative technique for fluorinated compounds. The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling constants are diagnostic for determining the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) | Assignment |

| ¹H | ~10.3 | s | Aldehyde (-CHO) |

| ¹H | ~7.3 - 7.5 | m | Benzyl group aromatic protons (5H) |

| ¹H | ~7.2 | dd, J(H,F), J(H,H) | Aromatic H-6 |

| ¹H | ~7.0 | dd, J(H,F), J(H,H) | Aromatic H-3 |

| ¹H | ~5.2 | s | Benzyloxy (-OCH₂Ph) |

| ¹³C | ~188 | d | Aldehyde (-CHO) |

| ¹³C | ~150-155 | dd, J(C,F) | C-4, C-5 |

| ¹³C | ~136 | s | Benzyl ipso-carbon |

| ¹³C | ~127-129 | s | Benzyl aromatic carbons |

| ¹³C | ~115-120 | m | Aromatic C-3, C-6 |

| ¹³C | ~125 | t | Aromatic C-1 |

| ¹³C | ~118 | dd, J(C,F) | Aromatic C-2 |

| ¹³C | ~71 | s | Benzyloxy (-OCH₂Ph) |

| ¹⁹F | -130 to -150 | m | Aromatic F |

| ¹⁹F | -130 to -150 | m | Aromatic F |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unequivocally confirm the structural assignments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlated Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to confirm the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). For instance, a correlation between the aldehydic proton and the C-1 and C-2 carbons would confirm the position of the aldehyde group. Similarly, correlations from the benzylic CH₂ protons to the C-2 carbon of the difluorophenyl ring and the ipso-carbon of the benzyl ring would firmly establish the benzyloxy linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry can measure the m/z value to several decimal places, allowing for the determination of the precise elemental formula of the parent ion. For this compound (C₁₄H₁₀F₂O₂), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Interactive Data Table: HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| C₁₄H₁₀F₂O₂ | [M+H]⁺ | 249.0725 | Typically within ±0.005 of calculated |

| C₁₄H₁₀F₂O₂ | [M+Na]⁺ | 271.0544 | Typically within ±0.005 of calculated |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key expected fragmentation pathways for this compound would include:

Loss of a hydrogen radical: [M-H]⁺

Loss of the formyl group: [M-CHO]⁺

Cleavage of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺.

Cleavage of the benzyloxy radical: [M - OCH₂Ph]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp peak around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. docbrown.info The C-H stretching vibrations of the aldehyde group typically appear as a pair of bands between 2800 and 2900 cm⁻¹ and 2700 and 2800 cm⁻¹ . docbrown.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ . docbrown.info The C-O-C stretching of the ether linkage would be found in the 1200-1250 cm⁻¹ region, while the strong C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ range. The region from 1450-1600 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations within the aromatic rings. docbrown.info

Raman spectroscopy provides complementary information. The aromatic ring vibrations and the C=O stretch are typically also strong in the Raman spectrum. Due to its symmetry, the benzyl group would likely exhibit distinct and characteristic Raman bands.

Interactive Data Table: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde (-CHO) | C=O Stretch | 1700-1710 | IR, Raman |

| Aldehyde (-CHO) | C-H Stretch | 2700-2900 (two bands) | IR |

| Aromatic Ring | C-H Stretch | >3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |

| Ether (-O-CH₂-) | C-O-C Stretch | 1200-1250 | IR |

| Fluoro-aromatic | C-F Stretch | 1100-1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to investigate the electronic transitions within this compound. The molecule contains two primary chromophores—the benzyloxy group and the difluorobenzaldehyde moiety—both of which possess aromatic rings that absorb light in the UV region.

The analysis by UV-Vis spectroscopy confirms the presence of these conjugated π-electron systems. The benzaldehyde (B42025) portion of the molecule is expected to produce characteristic absorption bands, which are influenced by the electronic effects of the fluorine and benzyloxy substituents on the aromatic ring. While specific absorption maxima (λmax) for this exact compound are not widely published, analogous structures such as benzaldehyde derivatives show characteristic absorbances that are useful for qualitative identification and quantitative analysis based on the Beer-Lambert law. This method is valuable for quickly verifying the presence of the aromatic structure in synthesized samples.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for the analysis and purification of this compound, separating it from starting materials, by-products, and other impurities. Different chromatographic methods are selected based on the specific requirements of the analysis, from real-time reaction monitoring to final purity validation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity verification of this compound. The development of a robust, stability-indicating HPLC method is crucial for ensuring product quality in a research context. Reversed-phase HPLC is typically the method of choice for compounds of this nature.

A sensitive and selective HPLC method can be developed for aromatic compounds containing benzyloxy groups. nih.gov For instance, the chromatographic separation of a structurally related compound was successfully achieved on a reversed-phase C18 column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, pumped at a consistent flow rate, with detection performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 284 nm. nih.gov In synthetic processes, HPLC is routinely used to assess the purity of intermediates and final products before proceeding to subsequent steps. google.com

Method validation is a critical component, establishing the reliability of the analytical procedure. Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the compound over a specific range. nih.gov

Precision and Accuracy: Intra- and inter-day assessments to ensure the method produces consistent and accurate results. nih.gov

Selectivity: The ability of the method to separate the target compound from potential impurities and degradation products.

Recovery: The efficiency of the extraction process from the sample matrix. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Specification | Source |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV | nih.gov |

| Detection Wavelength | 284 nm | nih.gov |

| Temperature | 25°C | nih.gov |

While this compound itself has a relatively high boiling point, making it more suitable for HPLC analysis, Gas Chromatography (GC) is an essential technique for profiling volatile impurities that may be present in a sample. These impurities can include residual solvents from the synthesis and purification stages (e.g., dimethylformamide, tetrahydrofuran) or unreacted volatile starting materials.

In this application, a sample of the compound is dissolved in a suitable solvent and injected into the GC system. The volatile components are separated based on their boiling points and interactions with a capillary column (e.g., a nonpolar or medium-polarity column). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification of these volatile species. This analysis is crucial for ensuring that the final compound is free from contaminants that could interfere with subsequent biological or chemical assays.

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique extensively used for the qualitative monitoring of organic reactions and for the preliminary assessment of fraction purity during column chromatography. rsc.orgresearchgate.net In the synthesis of this compound, TLC is employed to track the consumption of starting materials and the formation of the product in real-time. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate mobile phase. For instance, a mixture of ethyl acetate (B1210297) and a nonpolar solvent like heptane (B126788) or pentane (B18724) is often effective. rsc.org After development, the plate is visualized. Given the compound's aromatic rings, spots can be readily seen under UV light. rsc.org Additionally, chemical stains such as potassium permanganate (B83412) (KMnO4) or Ceric Ammonium Molybdate (CAM) can be used for visualization. rsc.org The retention factor (Rƒ) value provides a useful diagnostic for identifying the product and assessing its separation from other components.

Table 2: Example TLC System for Reaction Monitoring

| Parameter | Specification | Source |

| Stationary Phase | Silica Gel (e.g., Merck Kieselgel 60 F254) | rsc.org |

| Mobile Phase | Ethyl Acetate / Heptane (1:1) | rsc.org |

| Visualization | UV Light and/or CAM-stain | rsc.org |

| Example Rƒ Value | 0.71 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination in Research

To conduct this analysis, a single, high-quality crystal of the compound must first be grown. The ability to obtain a compound in a crystalline form is a prerequisite for this powerful analytical method. rsc.org Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact position of each atom in the crystal lattice can be determined. This information provides unequivocal proof of the compound's structure and stereochemistry, serving as a gold standard for structural verification in chemical research.

Theoretical and Computational Chemistry Aspects of 2 Benzyloxy 4,5 Difluorobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, Ab Initio)